molecular formula C18H19IN6O4 B1249768 (2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide

(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide

Cat. No. B1249768
M. Wt: 510.3 g/mol
InChI Key: HUJXGQILHAUCCV-FEWYLQRLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide is a purine nucleoside.

Scientific Research Applications

  • Metabolism and Drug Design : The study of metabolic mapping of A3 adenosine receptor agonist MRS5980, which shares structural similarities with the compound , reveals insights into drug metabolism and potential toxicities. This information is crucial for rational drug design, especially targeting A3AR, with an emphasis on efficacy, metabolic elimination, and electrophilic reactivity (Fang et al., 2015).

  • Antimicrobial Activity : A study on the synthesis and antimicrobial activity of similar compounds demonstrates their effectiveness against various microorganisms, including Proteus vulgaris and Pseudomonas aeruginosa. This indicates the potential for developing new antimicrobial agents (Kolisnyk et al., 2015).

  • Synthesis of Amino Acids : Research into the diastereoselective hydroxylation of 6-substituted piperidin-2-ones for the efficient synthesis of amino acids like (2S,5R)-5-hydroxylysine suggests the relevance of such chemical structures in synthesizing biologically significant molecules (Marin et al., 2002).

  • Probing Enzyme Functions : The synthesis of a fluorescent-labeled ATP analog is a significant step in studying the binding site and function of enzymes like adenylyl cyclases. This highlights the role of structurally similar compounds in biochemical research (Emmrich et al., 2010).

  • Enzyme Inhibition : Another study focusing on enzyme inhibitors explores the synthesis of cis-(6-substituted-9-purinyl)cycloalkylcarbinols as adenosine deaminase inhibitors, indicating the potential of related compounds in the development of enzyme-targeted therapies (Schaeffer et al., 1964).

properties

Product Name

(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide

Molecular Formula

C18H19IN6O4

Molecular Weight

510.3 g/mol

IUPAC Name

(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide

InChI

InChI=1S/C18H19IN6O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23)/t12-,13?,14+,18-/m1/s1

InChI Key

HUJXGQILHAUCCV-FEWYLQRLSA-N

Isomeric SMILES

CNC(=O)[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O

synonyms

3-IB-MECA
IB-MECA
N(6)-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine
N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide
N(6)-IBAMU

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide
Reactant of Route 2
Reactant of Route 2
(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide
Reactant of Route 3
(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide
Reactant of Route 4
(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide
Reactant of Route 5
(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide
Reactant of Route 6
(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.